6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one
Overview
Description
6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
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Biological Activity
6-Methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one, a compound with the molecular formula C12H14O2 and CAS number 61495-10-1, has garnered interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Weight : 190.24 g/mol
- Molecular Formula : C12H14O2
- CAS Number : 61495-10-1
Synthesis and Characterization
Research indicates that this compound can be synthesized through various methods involving precursors such as 6-methoxy-1-tetralone. The synthesis typically involves the reaction of hydrazine derivatives with substituted naphthalene compounds, followed by purification through recrystallization or chromatography techniques .
Anticancer Activity
One of the most significant aspects of this compound is its anticancer properties. Studies have demonstrated that derivatives of dihydronaphthalene exhibit potent cytotoxic effects against various cancer cell lines:
In particular, this compound has shown to be more effective than the reference drug Doxorubicin in inhibiting MCF-7 cell proliferation, indicating its potential as a lead compound in cancer therapy .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Preliminary studies have indicated moderate activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium smegmatis. The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported as follows:
These findings suggest that the compound may serve as a basis for developing new antimicrobial agents.
Anti-inflammatory and Antioxidant Activities
Research has also highlighted the anti-inflammatory and antioxidant activities of this compound. In vitro assays have demonstrated its ability to reduce pro-inflammatory cytokines and reactive oxygen species (ROS), which are implicated in various chronic diseases .
Case Studies and Research Findings
A notable study synthesized a series of dihydronaphthalene derivatives, including this compound. The research involved evaluating their biological activities through various assays:
- Cytotoxicity Assays : Evaluated using MTT assays on multiple cancer cell lines.
- Antimicrobial Testing : Conducted using standard broth dilution methods.
- Inflammatory Response : Assessed through ELISA kits measuring cytokine levels.
The results indicated that modifications to the naphthalene structure significantly impacted biological activity, suggesting a structure-activity relationship that could guide future drug design efforts .
Properties
IUPAC Name |
6-methoxy-7-methyl-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-6-10-9(7-12(8)14-2)4-3-5-11(10)13/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCLHUXQMUORDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2=O)C=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463322 | |
Record name | 6-Methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90463322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61495-10-1 | |
Record name | 6-Methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90463322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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